molecular formula C29H21ClN6O2S2 B10954853 4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]

4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]

Cat. No.: B10954853
M. Wt: 585.1 g/mol
InChI Key: KJGQYMJUJNBUMW-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that features a benzothiazole moiety and a pyrazole ring

Preparation Methods

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-BENZOTHIAZOL-2-YL)-4-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YLMETHYL]-3-METHYL-1H-PYRAZOL-5-OL include:

Properties

Molecular Formula

C29H21ClN6O2S2

Molecular Weight

585.1 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C29H21ClN6O2S2/c1-15-23(26(37)35(33-15)28-31-19-7-3-5-9-21(19)39-28)25(17-11-13-18(30)14-12-17)24-16(2)34-36(27(24)38)29-32-20-8-4-6-10-22(20)40-29/h3-14,25,33-34H,1-2H3

InChI Key

KJGQYMJUJNBUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=CC=C(C=C4)Cl)C5=C(NN(C5=O)C6=NC7=CC=CC=C7S6)C

Origin of Product

United States

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